(-)-Geranyllinalool

Chirality Absolute configuration Enantiomeric purity

Racemic geranyllinalool mixtures (CAS 1113-21-9) introduce confounding stereochemical variability in chirality-sensitive assays. (-)-Geranyllinalool (CAS 17430-10-3) is the defined (3R)-enantiomer, eliminating this variable. - Key applications: TMTT homoterpene biosynthesis (CYP82G1 substrate), SPT inhibitor in sphingolipid pathways, ant/bumblebee pheromone studies - Advantage over racemates: Biologically relevant stereoisomer for enzyme assays & chemical ecology - Single-enantiomer, not undefined isomer mix

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 17430-10-3
Cat. No. B12781349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Geranyllinalool
CAS17430-10-3
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C
InChIInChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m0/s1
InChIKeyIQDXAJNQKSIPGB-PRFTWSQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Geranyllinalool Enantiomer Differentiation Guide


(-)-Geranyllinalool (CAS 17430-10-3) is the (3R)-enantiomer of geranyllinalool, an acyclic diterpene alcohol with the molecular formula C₂₀H₃₄O and molecular weight 290.48 g/mol . It is distinguished from its (3S)-(+)-enantiomer and the more commonly supplied racemic or isomeric mixtures (typically sold under CAS 1113-21-9) by its defined stereochemistry at the C3 chiral center [1]. The compound occurs naturally in plant defense secretions and serves as a key biosynthetic intermediate in the formation of homoterpene volatiles [2].

(-)-Geranyllinalool Stereochemical Requirement


Substituting (-)-geranyllinalool (CAS 17430-10-3) with racemic geranyllinalool or isomeric mixtures (CAS 1113-21-9 or 68931-30-6) introduces uncontrolled stereochemical variability that compromises experimental reproducibility in chirality-sensitive applications. Commercial "geranyllinalool" products are frequently supplied as racemic mixtures or undefined isomeric compositions with purity specifications of only ≥90% (total of isomers) [1]. The absolute configuration at the C3 chiral center directly influences molecular recognition events including enzyme-substrate interactions, receptor binding, and olfactory perception [2]. For studies involving stereospecific biosynthesis pathways, pheromone communication, or chiral chromatography method development, the undefined stereochemical composition of generic material introduces a confounding variable that cannot be retrospectively corrected.

(-)-Geranyllinalool Comparative Evidence


Stereochemical Identity: (3R) vs. Racemic Mixtures

The absolute configuration of (-)-geranyllinalool has been unequivocally established as (3R,6E,10E) through enantioselective total synthesis [1]. The (3R)-(-)-enantiomer and (3S)-(+)-enantiomer were synthesized independently in 7 steps from citramalic acid enantiomers and geranyl bromide, enabling definitive stereochemical assignment [1]. In contrast, commercial geranyllinalool supplied under CAS 1113-21-9 or 68931-30-6 is typically specified only as a 'mixture of isomers' with purity ≥90% GC (total of isomer) and no defined enantiomeric ratio [2].

Chirality Absolute configuration Enantiomeric purity Stereospecific synthesis

SPT Inhibitory Activity

Geranyllinalool was identified as a novel inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme of sphingolipid de novo biosynthesis, alongside phytol and farnesol [1]. In LLC-PK₁ cells co-treated with 2 μM fumonisin B₁ (FB₁), all three terpene alcohols reduced FB₁-induced sphinganine accumulation [1]. While the study did not report comparative IC₅₀ values for the three alcohols, it established that geranyllinalool, phytol (both diterpene alcohols), and farnesol (sesquiterpene alcohol) share this previously unrecognized SPT inhibitory activity [1][2].

Sphingolipid biosynthesis SPT inhibition Fumonisin B1 LLC-PK₁ cells

Weak Carotenoid Synthesis Inhibition

In vitro studies in Synechococcus demonstrated that geranyllinalool, unlike other genaryl derivatives, exhibits poor (weak) inhibitory activity against carotenoid synthesis . This differential activity profile indicates that geranyllinalool can be employed in experimental systems where minimal perturbation of carotenoid biosynthesis is required, whereas other genaryl derivatives would introduce confounding inhibitory effects.

Carotenoid synthesis Synechococcus Genaryl derivatives Selectivity

High Lipophilicity and Water Insolubility

(-)-Geranyllinalool exhibits high lipophilicity with calculated LogP values ranging from 6.4 to 7.35 (est) [1]. The compound is insoluble in water, with estimated water solubility of approximately 0.004–0.007 mg/L at 25°C [2]. These physicochemical properties place geranyllinalool among highly hydrophobic diterpenoids, with significantly greater membrane partitioning propensity compared to shorter-chain monoterpenoids (e.g., linalool, LogP ~3.0) and sesquiterpenoids (e.g., farnesol, LogP ~5.0).

Lipophilicity Membrane partitioning Solubility Physicochemical properties

Low Acute Oral Toxicity

Acute oral toxicity studies in rat report an LD50 greater than 5 g/kg for geranyllinalool [1]. This value classifies the compound as having low acute oral toxicity under GHS classification criteria. The compound carries GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), with the signal word 'Warning' [1].

Toxicology Safety LD50 Risk assessment

TMTT Biosynthetic Precursor

Geranyllinalool serves as the obligate C20 alcohol intermediate in the two-step biosynthesis of the homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a widespread plant volatile emitted in response to herbivore attack [1]. The reaction is catalyzed sequentially by (E,E)-geranyllinalool synthase (AtGES/TPS04) and cytochrome P450 CYP82G1 [1]. The C15 analog nerolidol similarly serves as the precursor for DMNT biosynthesis via the same enzymatic logic [1].

Biosynthesis Homoterpenes TMTT Plant volatiles AtGES

(-)-Geranyllinalool Applications


Sphingolipid Pathway Modulation

(-)-Geranyllinalool can be employed as a structurally defined SPT inhibitor in sphingolipid biosynthesis research. The compound, alongside phytol and farnesol, reduces FB₁-induced sphinganine accumulation in LLC-PK₁ cells, targeting the first committed step of sphingolipid synthesis [1]. The defined (3R)-stereochemistry [2] enables reproducible enzyme inhibition studies where stereochemical purity is critical for interpreting structure-activity relationships. Unlike racemic commercial mixtures (≥90% purity, undefined enantiomeric ratio) [3], the single-enantiomer material eliminates stereochemical variability as a confounding factor.

TMTT Biosynthesis Engineering

(-)-Geranyllinalool is the essential C20 intermediate for TMTT biosynthesis, catalyzed by geranyllinalool synthase (AtGES/TPS04) and CYP82G1 [1]. This defined pathway role makes the compound indispensable for in vitro reconstitution of homoterpene biosynthesis, enzyme characterization studies, and metabolic engineering efforts in heterologous hosts such as E. coli or Synechocystis. Procurement of the correct (3R)-enantiomer ensures compatibility with stereospecific plant enzymes; racemic material introduces unproductive stereoisomers that may inhibit or compete with the native pathway.

Insect Chemical Ecology Research

Naturally occurring (-)-geranyllinalool functions as a component of recruitment pheromones in ant species and marking pheromones in bumble bees [1]. For chemical ecology studies examining insect behavior, electrophysiological responses, or pheromone identification, the (3R)-(-)-enantiomer provides the biologically relevant stereoisomer [2]. Substitution with racemic mixtures introduces the non-natural (3S)-(+)-enantiomer, which may exhibit antagonistic or confounding behavioral effects in bioassays.

Carotenoid Biosynthesis Studies

In experimental systems involving Synechococcus or other photosynthetic organisms, geranyllinalool offers an advantage over other genaryl derivatives due to its weak inhibitory activity against carotenoid synthesis [1]. This selectivity profile is relevant when studying photosynthetic pigment pathways where preservation of native carotenoid levels is necessary while investigating other cellular processes modulated by the compound.

Technical Documentation Hub

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